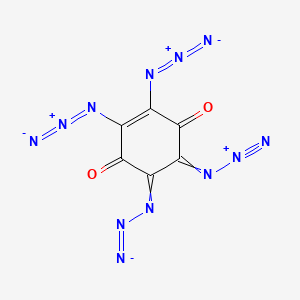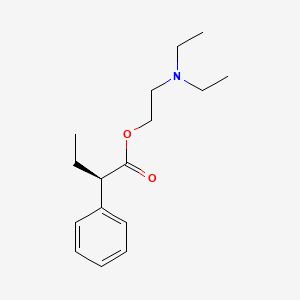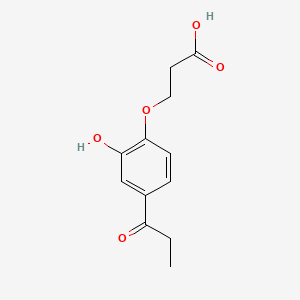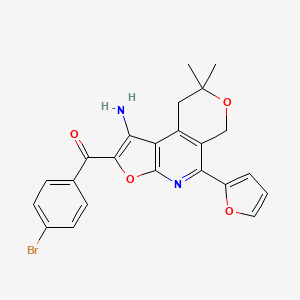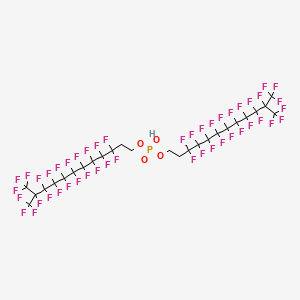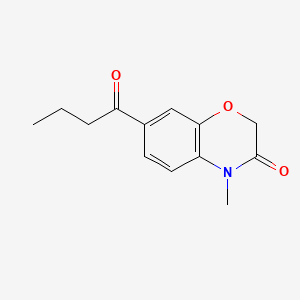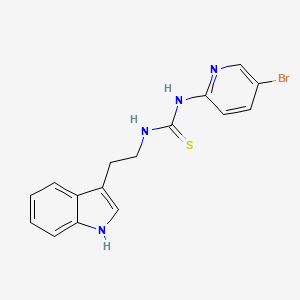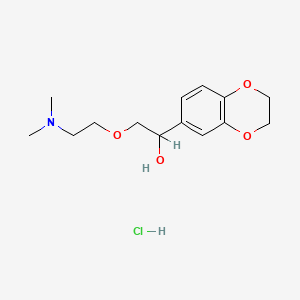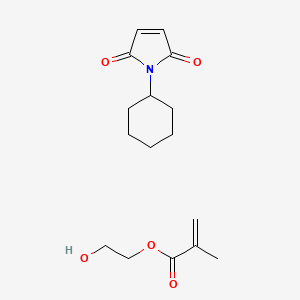
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is a compound that combines two distinct chemical structures: a cyclohexylpyrrole-2,5-dione and a hydroxyethyl methacrylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate typically involves the following steps:
Formation of Cyclohexylpyrrole-2,5-dione: This can be achieved through the reaction of cyclohexylamine with maleic anhydride under controlled conditions.
Esterification: The hydroxyethyl methacrylate component is synthesized by esterifying methacrylic acid with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols and amines.
Substitution: Results in the formation of substituted esters.
Scientific Research Applications
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical and thermal properties.
Materials Science: Incorporated into hydrogels for drug delivery systems due to its biocompatibility and controlled release properties.
Biology and Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Mechanism of Action
The mechanism of action of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis, releasing active components that interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Hydroxyethyl methacrylate: A common monomer used in hydrogel synthesis.
Cyclohexylamine derivatives: Used in the synthesis of various pharmaceuticals and polymers.
Uniqueness
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is unique due to its dual functionality, combining the properties of cyclohexylpyrrole-2,5-dione and hydroxyethyl methacrylate. This allows for the creation of materials with tailored properties for specific applications.
Properties
CAS No. |
204850-59-9 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1-cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H13NO2.C6H10O3/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-5(2)6(8)9-4-3-7/h6-8H,1-5H2;7H,1,3-4H2,2H3 |
InChI Key |
GZPDHEHYOXNKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCO.C1CCC(CC1)N2C(=O)C=CC2=O |
Related CAS |
204850-59-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


